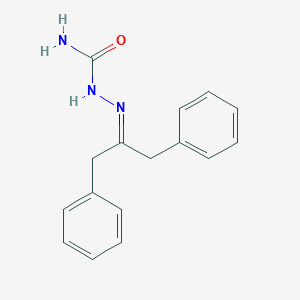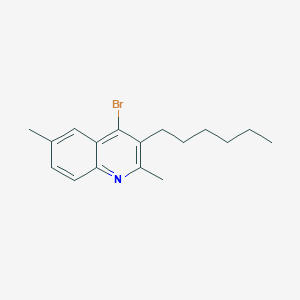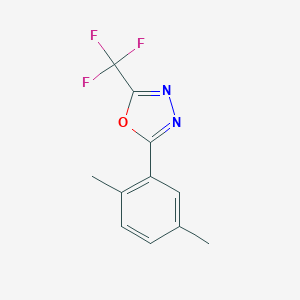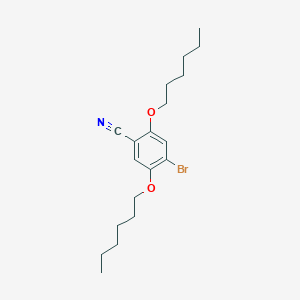![molecular formula C27H22O8S3 B296073 Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate](/img/structure/B296073.png)
Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate, also known as TDT, is a sulfur-containing heterocyclic compound that has been extensively studied in the field of organic chemistry. TDT is a highly reactive molecule that has been used in various chemical reactions due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate is not well understood. However, it is believed that this compound can act as a bridging ligand in metal-organic frameworks, which can lead to the formation of porous materials. This compound can also undergo various chemical reactions due to its unique structure and properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it is believed that this compound is not toxic to humans and animals. This compound has been shown to have low toxicity in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate has several advantages for lab experiments. This compound is a highly reactive molecule that can be used in various chemical reactions. This compound can also act as a bridging ligand in metal-organic frameworks, which can lead to the formation of porous materials. However, there are also limitations to the use of this compound in lab experiments. This compound is a complex molecule that requires expertise in organic chemistry. The synthesis method of this compound is also a multistep process that can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the study of Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate. One future direction is the synthesis of this compound derivatives with improved properties. This compound derivatives can be synthesized by modifying the structure of this compound. Another future direction is the study of the mechanism of action of this compound. Understanding the mechanism of action of this compound can lead to the development of new materials with improved properties. Finally, the application of this compound in various fields such as gas storage, separation, and catalysis can be explored further.
Métodos De Síntesis
Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate can be synthesized using a multistep synthesis method. The first step involves the synthesis of 9,10-diphenyl-1,4,8-trithia-spiro[4.5]deca-2,6-diene-3,7-dione, which is then treated with tetramethyl 2,3,6,7-tetrabromoisophthalate to yield this compound. The synthesis method of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate has been extensively studied in the field of organic chemistry due to its unique structure and properties. This compound has been used as a building block in the synthesis of various organic compounds. This compound has also been used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a bridging ligand. MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis.
Propiedades
Fórmula molecular |
C27H22O8S3 |
|---|---|
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate |
InChI |
InChI=1S/C27H22O8S3/c1-32-23(28)18-20(24(29)33-2)36-19(16-13-9-6-10-14-16)17(15-11-7-5-8-12-15)27(18)37-21(25(30)34-3)22(38-27)26(31)35-4/h5-14H,1-4H3 |
Clave InChI |
ODWKGJUIMXZGEA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC(=C(C12SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
SMILES canónico |
COC(=O)C1=C(SC(=C(C12SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)



![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)


